(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol
Description
(7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS: 879399-07-2) is a bicyclic amine-alcohol compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol . Its structure comprises a fused pyrrolidine-pyrazine ring system with a hydroxyl group at the 7-position and a stereochemical configuration of (7R,8aS). The compound is stored at 2–8°C and carries safety warnings for toxicity via ingestion, skin/eye contact, and inhalation (H302, H315, H319, H335) . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (131.2 Ų), aid in mass spectrometry-based identification .
Properties
IUPAC Name |
(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVMRQREBYGIBY-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879399-07-2 | |
| Record name | (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol is a bicyclic organic compound characterized by a unique structural framework, consisting of a pyrrolo[1,2-a]pyrazine core with a hydroxyl group at the 7th position. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and antiviral properties.
- Molecular Formula : CHNO
- CAS Number : 879399-07-2
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activities by binding to active sites, influencing various metabolic pathways. Notably, studies have indicated its role in calcium channel modulation, which could have implications for cardiovascular health and other physiological processes .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Investigated for its potential to inhibit bacterial growth and combat infections .
- Antiviral Properties : Explored for therapeutic applications in treating viral diseases .
- Calcium Channel Modulation : Demonstrated potential as a calcium channel blocker, which may aid in the treatment of cardiovascular conditions .
Antimicrobial and Antiviral Studies
A series of studies have focused on the synthesis and biological evaluation of this compound derivatives. These derivatives were tested against various pathogens to assess their antimicrobial efficacy. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
Calcium Channel Blocking Effects
Patents have documented the use of this compound as a calcium channel blocker. In vitro studies indicated that the compound effectively reduced intracellular calcium levels in cardiac cells, suggesting its potential use in managing hypertension and other cardiovascular disorders .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| (7R,8aS)-Octahydropyrrolo[1,2-a]piperazin-7-ol | Bicyclic structure; Hydroxyl group | Potential antimicrobial activity |
| (7R,8aR)-Octahydropyrrolo[1,2-a]pyrazin-7-ol | Similar bicyclic core; Different stereochemistry | Investigated for calcium channel blocking effects |
| (5R)-Octahydroquinolin-5-ol | Different bicyclic structure; Hydroxyl group at 5th position | Studied for neuroprotective effects |
This table illustrates the diversity within the bicyclic amine family while emphasizing the unique structural attributes of this compound that contribute to its distinct biological activities.
Comparison with Similar Compounds
Hydrochloride and Dihydrochloride Derivatives
(3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol hydrochloride (1:1)
(3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride (1:2)
Benzyl-Substituted Derivatives
- This derivative is available from suppliers like Shanghai Acmec Biochemical with ≥95% purity .
Oxalic Acid Salts
- (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate
| Parameter | Target Compound | Oxalate Salt |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂O | C₉H₁₆N₂O₅ |
| Molecular Weight (g/mol) | 142.20 | 232.23 |
| Solubility | Limited data | Enhanced in polar solvents |
Dione Derivatives
| Parameter | Target Compound | Dione Derivative |
|---|---|---|
| Functional Groups | Alcohol (-OH) | Dione (two ketones) |
| Bioactivity | Not reported | Anti-leukemic |
Key Differences and Implications
Benzyl substitution introduces aromaticity, favoring interactions with hydrophobic binding pockets.
Salt Forms :
Stereochemistry :
- The (7R,8aS) configuration in the target compound contrasts with (7S,8aS) in oxalate salts , which may lead to divergent biological activities due to enantioselective receptor binding.
Research and Commercial Availability
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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